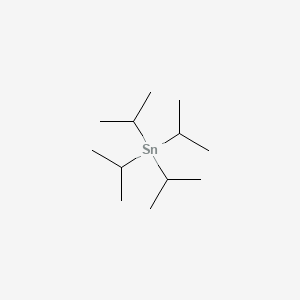

Tetraisopropyltin

描述

Contextualization as a Tetraalkylstannane

Tetraalkylstannanes are a class of organotin compounds with the general formula R4Sn, where R represents an alkyl group. lupinepublishers.comlupinepublishers.com In the case of tetraisopropyltin, the alkyl group is isopropyl. americanelements.com These compounds are characterized by a central tin atom tetrahedrally bonded to four alkyl groups. wikipedia.orgresearchgate.net The properties and reactivity of tetraalkylstannanes are influenced by the nature of the alkyl groups attached to the tin atom. For instance, the increased bond length of the carbon-tin bond compared to carbon-carbon or carbon-silicon bonds contributes to their higher reactivity and lower thermal stability. lupinepublishers.com

Tetraalkylstannanes, including this compound, are generally considered to have poor acceptor properties, meaning the tin atom does not readily increase its coordination number beyond four. lupinepublishers.com They can undergo various reactions typical of organotin compounds, such as oxidation and ligand exchange. ontosight.ai The synthesis of tetraalkylstannanes is often achieved through the reaction of a Grignard reagent with tin tetrachloride. wikipedia.orggoogle.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H28Sn |

| Molecular Weight | 291.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 112-114 °C |

| Density | 1.124 g/cm³ |

| Refractive Index | 1.4851 |

This table is interactive and can be sorted by clicking on the column headers. americanelements.comfishersci.fichemicalbook.com

Historical Trajectories and Milestones in Organotin Chemistry Relevant to this compound Research

The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.comlupinepublishers.comresearchgate.net A significant early development was the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, reported by Löwig in 1852, which is often considered the formal beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com By the early 20th century, the synthesis of various tetraalkyl- and tetraaryl-stannanes from Grignard reagents and tin tetrachloride had become a standard method. scribd.com

A pivotal advancement relevant to tetraalkylstannanes was the Kocheshkov redistribution reaction, where a tetraalkylstannane is heated with tin tetrachloride (SnCl4) to produce alkyltin chlorides (RnSnCl4-n). lupinepublishers.comlupinepublishers.com This reaction became a key industrial method for producing organotin intermediates. While early syntheses often used Grignard reagents, industrial-scale production later favored the use of organoaluminum compounds for alkylation due to lower costs. lupinepublishers.com

The discovery of the industrial applications of organotin compounds, such as stabilizers for polyvinyl chloride (PVC), spurred a significant expansion of research in the mid-20th century. lupinepublishers.comlupinepublishers.com This period saw extensive investigation into the synthesis and reactivity of various organotin compounds, including tetraalkylstannanes. Research has also explored the purification of tetraalkyltins, with methods developed to separate them from trialkyltin chlorides. google.com

属性

IUPAC Name |

tetra(propan-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASUIDIZMMYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Sn](C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183691 | |

| Record name | Stannane, tetraisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2949-42-0 | |

| Record name | Tetrakis(1-methylethyl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisopropyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetraisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisopropylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAISOPROPYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC9M2T36RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for the Chemical Synthesis of Tetraisopropyltin

Established Synthetic Pathways via Organometallic Reagents

The most common and well-established methods for forming the tin-carbon bonds in tetraisopropyltin involve the use of highly reactive organometallic reagents, specifically Grignard and organolithium reagents. These pathways leverage the nucleophilic character of the isopropyl group provided by the organometallic compound to displace the halide ions from a tin(IV) salt.

The reaction of a Grignard reagent with a tin(IV) halide is a classic and widely utilized method for the synthesis of symmetrical tetraorganotin compounds (R₄Sn). uu.nlresearchgate.netwikipedia.org This method involves the preparation of an isopropyl-magnesium halide (a Grignard reagent), typically isopropylmagnesium chloride or bromide, which then reacts with tin(IV) chloride (SnCl₄). wikipedia.orgchemeurope.com The general reaction proceeds via the stoichiometric transfer of four alkyl groups from magnesium to the tin center, as illustrated by the synthesis of tetraethyltin: 4 CH₃CH₂MgBr + SnCl₄ → (CH₃CH₂)₄Sn + 4 MgClBr. wikipedia.org

The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. testbook.comgeeksforgeeks.org The synthesis requires careful control of reaction conditions, as Grignard reagents are sensitive to moisture and atmospheric oxygen. geeksforgeeks.org For tetraalkyltins with bulky or longer alkyl groups, a significant excess of the Grignard reagent may be necessary to drive the reaction to completion and achieve high yields. uu.nl

Table 1: Key Parameters in Grignard Synthesis of Tetraorganotins

| Parameter | Description | Rationale/Significance |

|---|---|---|

| Reagents | Isopropylmagnesium halide (e.g., i-PrMgCl), Tin(IV) chloride (SnCl₄) | The Grignard reagent provides the nucleophilic isopropyl group. Tin(IV) chloride is the electrophilic tin source. wikipedia.orggeeksforgeeks.org |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) | The ether solvent stabilizes the Grignard reagent complex and is crucial for the reaction. testbook.comgeeksforgeeks.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Grignard reagents are reactive towards oxygen and water, requiring anhydrous and anaerobic conditions. testbook.com |

| Stoichiometry | 4:1 molar ratio of Grignard reagent to SnCl₄ | Ensures complete substitution of all four chloride atoms on the tin center. An excess of the Grignard reagent may be used. uu.nlwikipedia.org |

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tetraorganotins and are often considered more reactive. researchgate.netlibretexts.org The synthesis pathway involves the reaction of an organolithium reagent, in this case, isopropyllithium (B161069), with a tin(IV) halide. wikipedia.org The high polarity of the carbon-lithium bond makes the organic group strongly nucleophilic and capable of readily attacking the electrophilic tin atom. wikipedia.orgmt.com

The preparation of isopropyllithium typically involves the reaction of an isopropyl halide with lithium metal in a hydrocarbon solvent like hexane (B92381) or pentane. libretexts.org Due to their high reactivity, organolithium reagents are extremely sensitive to air and moisture, and reactions must be conducted under strictly anhydrous and inert conditions. wikipedia.orgmt.com The reaction with tin(IV) chloride proceeds rapidly, even at low temperatures, to form this compound.

Table 2: Comparison of Grignard and Organolithium Reagents for Synthesis

| Feature | Grignard Reagents (i-PrMgX) | Organolithium Reagents (i-PrLi) |

|---|---|---|

| Reactivity | Highly reactive nucleophiles. bethunecollege.ac.in | Generally more reactive and basic than Grignard reagents. libretexts.orgwikipedia.org |

| Preparation | Reaction of isopropyl halide with magnesium metal in ether. geeksforgeeks.org | Reaction of isopropyl halide with lithium metal in hydrocarbon solvent. libretexts.org |

| Solvent | Typically diethyl ether or THF. geeksforgeeks.org | Typically hexane or pentane; can react with ethers over time. libretexts.org |

| Handling | Requires anhydrous, inert conditions. testbook.com | Requires stringent anhydrous, inert conditions; can be pyrophoric. wikipedia.orgmt.com |

Advanced Purification and Isolation Techniques for High Purity this compound

Following the synthesis, the crude product is a mixture containing this compound, unreacted starting materials, the solvent, and inorganic byproducts (e.g., magnesium or lithium salts). Achieving high purity requires effective purification and isolation techniques.

For liquid organotin compounds like this compound, distillation is a primary method of purification. simsonpharma.com

Fractional Distillation: This technique is effective if the boiling points of the components in the mixture are sufficiently different. It separates compounds based on volatility. simsonpharma.com

Vacuum Distillation: For high-boiling or thermally sensitive compounds, applying a vacuum lowers the boiling point, allowing distillation to occur at a lower temperature and preventing decomposition. simsonpharma.com

Chromatography is another powerful tool for purification.

Silica Gel Chromatography: This method can be used to separate the desired organotin compound from byproducts and impurities based on differences in polarity and affinity for the stationary phase (silica gel). bac-lac.gc.ca

Other relevant techniques include:

Filtration: To remove solid inorganic salt byproducts from the reaction mixture. simsonpharma.com

Washing: The organic phase containing the product can be washed with water or brine to remove water-soluble impurities, followed by drying with an anhydrous agent.

A specific method noted for the purification of the related compound tetramethyltin (B1198279) involves fractionation using a Todd column, which allows for precise separation based on boiling point. chemicalbook.com

Innovations and Challenges in Scalable Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges.

Challenges:

Reagent Stoichiometry and Efficiency: For Grignard syntheses involving bulky alkyl groups like isopropyl, achieving complete conversion to the tetra-substituted product can require a substantial excess of the Grignard reagent, which is inefficient and increases cost on a large scale. uu.nl

Reaction Conditions: The stringent requirement for anhydrous and inert conditions for both Grignard and organolithium reactions is a significant engineering challenge at an industrial scale. testbook.commt.com The high reactivity and potentially pyrophoric nature of organolithium reagents demand specialized handling and safety protocols. wikipedia.org

Heat Management: The formation of organometallic reagents and their subsequent reaction with tin tetrachloride are often highly exothermic. Effective heat management is critical to control the reaction rate and prevent hazardous situations.

Waste Management: The production generates significant amounts of inorganic salt waste (MgCl₂ or LiCl), which must be managed and disposed of properly.

Innovations:

Alternative Synthetic Routes: For tetraalkyltins with longer alkyl chains, a Wurtz-type reaction, which involves reacting tin tetrachloride with an alkyl halide and elemental sodium, can sometimes be more efficient than the Grignard route. uu.nlchemeurope.com

Process Control: Advanced process control and automation can help manage the demanding reaction conditions, improving safety and consistency in large-scale production. The use of in-line analytical techniques can monitor reaction progress and ensure optimal conversion.

Catalyst Use: this compound itself has been cited as a component in catalyst systems, for example, in the polymerization of vinylaromatic compounds. google.com Innovations in catalysis could potentially lead to more efficient synthetic routes for this compound itself, although this remains an area for further research.

Intrinsic Reactivity and Mechanistic Investigations of Tetraisopropyltin

Oxidative Transformations and Ligand Exchange Dynamics of Tetraisopropyltin

The reactivity of this compound is significantly influenced by oxidative processes and the dynamics of ligand exchange. While specific studies on the oxidative transformations of this compound are not extensively detailed in the provided search results, the general principles of organotin chemistry suggest that like other tetraalkyltin compounds, it would be susceptible to cleavage of the carbon-tin bond by various oxidizing agents. gelest.com

Ligand exchange is a fundamental process in the chemistry of coordination complexes where one ligand is substituted by another. fiveable.me This process is crucial for the catalytic activity and reactivity of metal complexes. fiveable.me In the context of this compound, while direct studies on its ligand exchange dynamics are not explicitly available, related research on other organotin and metal complexes provides insight. For instance, studies on platinum(II) and iron(II) complexes demonstrate that ligand exchange can lead to the formation of new, sometimes metastable, supramolecular structures. chemrxiv.orggre.ac.uk The rate and mechanism of ligand exchange are influenced by factors such as the nature of the ligands, including their size, charge, and electronic properties. fiveable.me The strength of the metal-ligand bond is a key determinant in how readily a ligand can be substituted. fiveable.me In some systems, ligand exchange is a dynamic and reversible process. chemrxiv.org

Directed Cleavage Reactions of Alkyl-Tin Bonds in this compound

The cleavage of the alkyl-tin bonds in this compound can be directed by various reagents, leading to the formation of new organotin compounds with specific functionalities.

Reactivity with Carboxylic Acids: Esterification and Alkyl Group Removal

The reaction of this compound with carboxylic acids results in the cleavage of isopropyl groups from the tin atom. acs.org Notably, with haloacetic acids, two alkyl groups are cleaved, forming the corresponding dialkyltin diesters. acs.org This contrasts with tetra-n-propyltin, where only one alkyl group is cleaved under similar conditions. acs.org The process of removing an alkyl group involves the breaking of a carbon-tin bond. ebi.ac.ukpressbooks.publibretexts.org Esterification, the formation of an ester from a carboxylic acid and an alcohol, can be catalyzed by organotin compounds. orgsyn.orgorgosolver.comgoogle.com

The general reaction can be represented as: (i-C₃H₇)₄Sn + 2 RCOOH → (i-C₃H₇)₂Sn(OOCR)₂ + 2 C₃H₈

Table 1: Reactivity of this compound with Carboxylic Acids

| Reactant | Product | Number of Alkyl Groups Cleaved | Reference |

|---|---|---|---|

| Haloacetic Acids | Dialkyltin Diester | 2 | acs.org |

Interactions with Mercaptans: Thiostannane Formation

This compound reacts with mercaptans (thiols) to cleave one isopropyl group, leading to the formation of triisopropyltin mercaptides, also known as thiostannanes. acs.org This reaction is generally slower compared to the reaction with carboxylic acids, with aryl mercaptans reacting more readily than alkyl mercaptans. acs.org Mercaptans are organosulfur compounds characterized by a sulfhydryl (-SH) group. chemicalproductsokc.com

The reaction is as follows: (i-C₃H₇)₄Sn + RSH → (i-C₃H₇)₃SnSR + C₃H₈

Table 2: Reactivity of this compound with Mercaptans

| Reactant Type | Product | Number of Alkyl Groups Cleaved | Relative Reactivity | Reference |

|---|---|---|---|---|

| Aryl Mercaptan | Triisopropyltin Mercaptide | 1 | Higher | acs.org |

| Alkane Thiol | Triisopropyltin Mercaptide | 1 | Lower | acs.org |

Cleavage via Halogenating Agents (e.g., Mercuric Chloride)

The cleavage of the carbon-tin bond in tetraalkyltin compounds can be achieved using halogenating agents. gelest.com Mercuric chloride (HgCl₂) is a notable reagent for this purpose. molaid.commolaid.com The reaction of tetraalkyltin compounds with mercuric chloride typically follows the pathway: R₄Sn + HgCl₂ → RHgCl + R₃SnCl. molaid.com This reaction involves an electrophilic attack by the mercury salt on the alkyl group. Mercuric chloride is a toxic, white crystalline solid. nih.govnj.govilo.org Other halogenating agents like phosphorus halides (e.g., PCl₃, PBr₃) and thionyl chloride (SOCl₂) are also commonly used to convert alcohols to alkyl halides, demonstrating their utility in cleaving C-O bonds, a process that shares mechanistic similarities with C-Sn bond cleavage. science-revision.co.ukucalgary.cayoutube.comchemguide.co.uk

Catalytic Efficacy of this compound in Organic Synthesis

Organotin compounds, including this compound, can serve as catalysts in various organic reactions. americanelements.compublications.gc.ca Their catalytic activity often stems from the lability of the groups attached to the tin atom and the ability of tin to expand its coordination number. gelest.com

Role in Carbonyl Compound Reduction Mechanisms

While direct evidence for this compound's role in carbonyl compound reduction is not explicitly detailed in the provided results, the broader context of organotin and other metal-catalyzed reactions offers insights. The reduction of carbonyl compounds (aldehydes and ketones) to alcohols is a fundamental transformation in organic synthesis. ic.ac.uksavemyexams.com This reduction can be achieved using various reducing agents, often in conjunction with a catalyst. savemyexams.comsapub.org The mechanism typically involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com In some catalytic systems, a metal complex activates the carbonyl group, making it more susceptible to nucleophilic attack. sapub.org While agents like sodium borohydride (B1222165) and lithium aluminum hydride are common, catalytic systems involving titanium and other metals are also employed for such reductions. savemyexams.comsapub.org The catalytic cycle would likely involve the coordination of the carbonyl oxygen to the tin center, followed by the transfer of a reducing equivalent.

Applications in the Synthesis of Diverse Organotin Compounds

This compound serves as a valuable precursor in the synthesis of other organotin compounds. ontosight.ai Tetraalkyltins, including this compound, are versatile starting materials for producing a wide array of organotin derivatives, particularly mixed organo-halo tin compounds. google.comwikipedia.org

A primary application involves redistribution reactions, known as the Kocheshkov comproportionation, where a tetraorganotin compound reacts with a tin(IV) halide, such as tin tetrachloride (SnCl₄). wikipedia.org This reaction allows for the controlled transfer of alkyl groups from this compound to the tin halide, yielding tri-, di-, and mono-isopropyltin halides. The stoichiometry of the reactants determines the primary product, enabling the targeted synthesis of compounds like triisopropyltin chloride, diisopropyltin dichloride, and isopropyltin trichloride. wikipedia.org

These resulting organotin halides are crucial intermediates for creating further derivatives. For example, triisopropyltin chloride produced from this compound can be converted into triisopropyltin oxide through reaction with aqueous sodium hydroxide. google.com This oxide can then be reacted with hydrochloric acid to regenerate the pure triisopropyltin chloride. google.com The organotin hydrides can also be generated by reducing the mixed alkyl chlorides. wikipedia.org

The versatility of these reactions makes this compound a key starting point for building a library of functionalized organotin compounds for various applications. ontosight.aigoogle.com

Table 1: Kocheshkov Redistribution Reactions for this compound

| Reactant 1 | Reactant 2 | Molar Ratio (Sn(i-Pr)₄ : SnCl₄) | Primary Product | General Formula |

| This compound | Tin(IV) Chloride | 3 : 1 | Triisopropyltin chloride | R₃SnCl |

| This compound | Tin(IV) Chloride | 1 : 1 | Diisopropyltin dichloride | R₂SnCl₂ |

| This compound | Tin(IV) Chloride | 1 : 3 | Isopropyltin trichloride | RSnCl₃ |

This table illustrates the general stoichiometric outcomes of the Kocheshkov comproportionation reaction starting with this compound (R = isopropyl). The precise product distribution can be influenced by reaction conditions.

This compound as a Reference Standard in Kinetic Studies of Transmetalation Processes (e.g., Tin-Lithium Exchange)

In the study of reaction kinetics, particularly for rapid organometallic reactions, the use of an internal standard is crucial for accurate measurements. This compound has been effectively employed as such a reference standard in kinetic investigations of transmetalation processes, specifically the tin-lithium exchange. nih.gov

Transmetalation involving tin and lithium is a reliable and effective method for generating a variety of organolithium reagents, which are valuable synthetic intermediates. arkat-usa.org The reaction is characterized by its rapidity, even at very low temperatures, and the formation of a tetraalkylstannane as a byproduct. arkat-usa.org

In a notable study investigating the kinetics of tin-lithium exchange in heterocyclic α-aminoorganostannanes, researchers used ¹¹⁹Sn rapid-injection NMR spectroscopy. nih.gov For these experiments, this compound was selected as an internal standard because it was found to be inert under the specific reaction conditions. nih.gov Its inertness ensures that it does not participate in the exchange reaction being monitored, allowing its signal in the NMR spectrum to serve as a stable reference point for quantifying the concentration changes of the reacting species over time. This application highlights the chemical stability of this compound in the presence of highly reactive organolithium reagents like n-butyllithium at low temperatures (e.g., -78 °C), a key property for its use as a reliable standard in such kinetic studies. nih.gov

Table 2: Use of this compound as a Kinetic Standard

| Studied Process | Analytical Method | Role of this compound | Key Property | Research Finding |

| Tin-Lithium Exchange in α-aminoorganostannanes | ¹¹⁹Sn Rapid-Injection NMR | Internal Standard | Inertness to organolithium reagents at low temperature | Enabled the determination of relative rate constants for the transmetalation of various stannylpiperidines and stannylpyrrolidines. nih.gov |

Photochemical and Thermal Degradation Pathways of this compound

The stability of this compound is compromised by exposure to light and heat, leading to its decomposition through distinct pathways. Understanding these degradation routes is important for handling, storage, and application.

Photochemical Degradation Photochemical degradation is a process initiated by the absorption of photons, which can lead to the cleavage of chemical bonds. nih.govpjoes.com For this compound, direct exposure to sunlight is known to cause its degradation into an inorganic form of tin. gelest.com This decomposition likely proceeds via the photodissociation of the tin-carbon bonds. The energy from the absorbed photons excites the molecule, leading to the homolytic cleavage of one or more Sn-C bonds to generate isopropyl radicals and an organotin radical. This initiation step can lead to a cascade of further reactions, ultimately resulting in the complete breakdown of the organometallic structure. researchgate.net

Thermal Degradation Thermal degradation involves the molecular deterioration of a compound due to overheating. tangram.co.uk When subjected to high temperatures, this compound decomposes, and its degradation products have been identified as carbon monoxide, carbon dioxide, tin oxide, and various organic fumes. molaid.com The process likely involves the scission of the tin-carbon bonds as the primary step, followed by the fragmentation and oxidation of the liberated isopropyl groups. mdpi.com The formation of tin oxide indicates that the tin atom is ultimately oxidized, while the presence of CO and CO₂ points to the complete breakdown of the organic ligands under certain conditions. The thermal decomposition of this compound has also been utilized in materials science as a method to generate tin precursors for other applications. jst.go.jp

Table 3: Summary of this compound Degradation Pathways

| Degradation Type | Stimulus | Primary Mechanism | Known Products |

| Photochemical | Direct Sunlight / UV Radiation | Photodissociation of Sn-C bonds | Inorganic tin compounds. gelest.com |

| Thermal | High Temperature | Molecular scission of Sn-C bonds | Carbon monoxide, Carbon dioxide, Tin oxide, Organic fumes. molaid.com |

Advanced Spectroscopic and Structural Elucidation of Tetraisopropyltin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organometallic compounds like tetraisopropyltin. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the tin center.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques used to establish the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum would be expected to show two signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups. The integration of these signals would be in a 1:6 ratio, respectively. The methine proton would appear as a septet due to coupling with the six equivalent methyl protons, and the methyl protons would appear as a doublet due to coupling with the single methine proton.

The ¹³C NMR spectrum of this compound would similarly be expected to display two distinct signals, corresponding to the methine and methyl carbons of the four equivalent isopropyl groups. The chemical shifts of these signals are influenced by the electronegativity of the tin atom and the substitution pattern.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would require experimental data.

| Nucleus | Environment | Expected Multiplicity | Expected Integration | Hypothetical δ (ppm) | Hypothetical J (Hz) |

| ¹H | -CH(CH₃)₂ | Septet | 1H | 1.5 - 2.0 | ~7 |

| ¹H | -CH(CH ₃)₂ | Doublet | 6H | 1.0 - 1.5 | ~7 |

| ¹³C | -C H(CH₃)₂ | CH | 1C | 20 - 30 | |

| ¹³C | -CH(C H₃)₂ | CH₃ | 6C | 15 - 25 |

Tin-119 (¹¹⁹Sn) NMR for Probing the Tin Coordination Environment and Reaction Dynamics

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful tool specifically for studying organotin compounds. The ¹¹⁹Sn nucleus is a spin-1/2 nucleus with a natural abundance of 8.59%, making it readily observable by NMR. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom.

For this compound, a tetra-coordinated organotin compound, the ¹¹⁹Sn NMR spectrum would be expected to show a single resonance. The chemical shift would be in a region characteristic of tetraalkyltin compounds. This value is crucial for confirming the four-coordinate environment around the tin center and can be used to monitor reactions involving changes at the tin atom.

Application of Multidimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the isopropyl groups of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. In the HSQC spectrum of this compound, a cross-peak would be observed connecting the ¹H signal of the methine proton to the ¹³C signal of the methine carbon. Similarly, a cross-peak would connect the methyl proton signal to the methyl carbon signal.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would display a cross-peak between the methine proton signal and the methyl proton signal, confirming their connectivity within the isopropyl group.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry in Elucidation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact elemental composition of this compound, confirming its molecular formula of C₁₂H₂₈Sn. The characteristic isotopic pattern of tin, with its multiple naturally occurring isotopes, would be clearly resolved in the HRMS spectrum and would serve as a definitive indicator of the presence of tin in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC would be used to separate this compound from any impurities, and the retention time would be a characteristic property for its identification under specific chromatographic conditions.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint and can be used to confirm the structure of this compound. Common fragmentation pathways for tetraalkyltin compounds involve the loss of alkyl radicals. For this compound, one would expect to observe fragment ions corresponding to the loss of one, two, or three isopropyl groups.

A table of expected major fragments in the mass spectrum of this compound is provided below. The relative intensities would depend on the ionization conditions.

| Fragment Ion | Formula | m/z (for ¹²⁰Sn) | Description |

| [Sn(CH(CH₃)₂)₄]⁺ | C₁₂H₂₈Sn⁺ | 292 | Molecular Ion (M⁺) |

| [Sn(CH(CH₃)₂)₃]⁺ | C₉H₂₁Sn⁺ | 249 | Loss of one isopropyl radical |

| [Sn(CH(CH₃)₂)₂H]⁺ | C₆H₁₅Sn⁺ | 207 | Loss of two isopropyl radicals and rearrangement |

| [Sn(CH(CH₃)₂)]⁺ | C₃H₇Sn⁺ | 163 | Loss of three isopropyl radicals |

| [SnH]⁺ | HSn⁺ | 121 | Tin hydride ion |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound Complexes

X-ray crystallography stands as the gold standard for providing a definitive, high-resolution, three-dimensional molecular structure. wikipedia.orgnih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound, which yields a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of individual atoms and the bond lengths and angles that define the molecular geometry.

In a hypothetical crystal structure of a this compound complex, key structural parameters that would be determined include the Sn-C bond lengths and the C-Sn-C bond angles. For comparison, typical Sn-C bond lengths in tetraalkyltin compounds are in the range of 2.14-2.18 Å. The C-Sn-C bond angles in a perfectly tetrahedral molecule would be 109.5°. However, slight distortions from this ideal geometry can occur due to crystal packing forces or interactions with other molecules in the crystal lattice.

Table 1: Representative Crystallographic Data for a Tetrahedral Organometallic Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.45 |

| b (Å) | 18.92 |

| c (Å) | 12.11 |

| β (°) | 98.7 |

| Volume (ų) | 2368 |

| Z | 4 |

| Note: This is hypothetical data for illustrative purposes and does not represent this compound. |

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the steric and electronic properties of this compound complexes, which in turn dictate their reactivity and potential applications.

Electron Diffraction (MicroED) for Microcrystalline Samples of this compound Compounds

A significant challenge in X-ray crystallography is the requirement for relatively large, well-ordered single crystals, which can be difficult to grow for many compounds. Microcrystal electron diffraction (MicroED) has emerged as a powerful technique that can determine the high-resolution structures of molecules from nanocrystals, which are orders of magnitude smaller than those required for conventional X-ray diffraction. nih.govacs.orgacs.orgchemrxiv.orgresearchgate.net

MicroED utilizes a transmission electron microscope to collect diffraction data from a slurry of microcrystals. The extremely strong interaction of electrons with matter allows for the use of very small crystals. This technique has been successfully applied to the structural elucidation of various organometallic compounds, including reactive intermediates and transition-metal coordination complexes. nih.govacs.orgacs.orgchemrxiv.orgresearchgate.net

Table 2: Comparison of X-ray Crystallography and MicroED

| Feature | X-ray Crystallography | MicroED |

| Radiation Source | X-rays | Electrons |

| Required Crystal Size | ~10-100 μm | ~0.1-1 μm |

| Sample Preparation | Single crystal mounting | Slurry of microcrystals |

| Data Collection Time | Hours to days | Minutes to hours |

| Applications | Definitive structure determination | Structure from nanocrystals, high-throughput screening |

The advent of MicroED significantly expands the toolkit available to chemists for the structural characterization of challenging organometallic compounds like this compound.

Synergistic Integration of Spectroscopic Data for Comprehensive Structural Assignment

While diffraction methods provide the ultimate detail on the solid-state structure, a comprehensive understanding of a molecule's properties requires the integration of data from various spectroscopic techniques. maricopa.eduslideshare.net Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information that, when combined, allows for a thorough structural assignment in both the solid and solution states. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for probing the local chemical environment of the atoms in this compound.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. For this compound, one would expect to see a doublet for the methyl protons and a septet for the methine proton of the isopropyl groups, with coupling between them.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl and methine carbons of the isopropyl groups.

¹¹⁹Sn NMR: The tin NMR spectrum is particularly informative for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetracoordinate tin center in this compound, a characteristic chemical shift would be observed.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by C-H stretching and bending vibrations of the isopropyl groups. The Sn-C stretching vibrations, typically found in the 500-600 cm⁻¹ region, would also be a key diagnostic feature.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of isopropyl groups. The isotopic pattern of tin, with its multiple stable isotopes, would provide a definitive signature for the presence of a tin atom in the molecule.

By combining the data from these spectroscopic techniques with the precise three-dimensional information from X-ray crystallography or MicroED, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved. This integrated approach ensures that the structure is consistent across different physical states and provides a deeper understanding of the molecule's chemical behavior.

Theoretical and Computational Studies of Tetraisopropyltin Chemistry

Quantum Mechanical Approaches to Electronic Structure and Bonding in Tetraisopropyltin

The primary QM approaches used for organometallic compounds include Density Functional Theory (DFT) and ab initio methods. DFT is a widely used method that calculates the electronic structure of many-body systems by focusing on the electron density, making it computationally efficient for relatively large molecules. idosr.org Ab initio methods, such as Hartree-Fock and post-Hartree-Fock approaches, are derived directly from theoretical principles without the inclusion of experimental data, offering high accuracy at a greater computational cost.

A theoretical study of this compound would involve using these methods to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths (e.g., Sn-C, C-C, C-H) and bond angles (e.g., C-Sn-C).

Analyze Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity.

Calculate Atomic Charges: Quantify the partial charges on the tin, carbon, and hydrogen atoms to understand the polarity of the bonds and the electrostatic potential of the molecule.

Determine Bond Order: Assess the strength and nature (covalent vs. ionic character) of the Sn-C bonds.

These quantum mechanical calculations provide a foundational, electron-level understanding of why this compound possesses its specific structural and electronic properties. uol.de

| Parameter | Objective | Typical Computational Method | Significance |

|---|---|---|---|

| Geometric Optimization | Find the lowest energy structure. | DFT (e.g., B3LYP/6-31G*) | Provides accurate bond lengths and angles for the ground state. |

| Molecular Orbital Analysis | Calculate HOMO-LUMO energies and distributions. | DFT, Hartree-Fock | Helps predict reactivity and electronic transition properties. |

| Population Analysis (Charges) | Assign partial charges to each atom. | Mulliken, NBO, Hirshfeld | Reveals bond polarity and sites susceptible to nucleophilic/electrophilic attack. |

| Vibrational Frequencies | Predict infrared (IR) and Raman spectra. | DFT Frequency Calculation | Aids in the characterization of the molecule and confirms the optimized structure is a true minimum. |

Computational Modeling of Reactivity and Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for investigating the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. frontiersin.orgmdpi.com For this compound, these models can be used to simulate its behavior in various chemical transformations, such as substitution, redistribution, or cleavage reactions.

The process typically involves the following steps:

Mapping the Potential Energy Surface (PES): Researchers identify and calculate the energies of all relevant species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products.

Locating Transition States (TS): The transition state represents the highest energy point along the reaction pathway. Its structure and energy are critical for determining the reaction's feasibility and rate. Computational algorithms are used to locate this saddle point on the PES.

Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate. By comparing the activation barriers for different possible pathways, the most favorable mechanism can be identified. mdpi.com

For example, a computational study could model the reaction of this compound with an acid (HX) to understand the mechanism of Sn-C bond cleavage. The model could compare a direct electrophilic attack on the carbon atom versus a mechanism involving coordination of the acid to the tin center. By calculating the free energy profiles for both pathways, researchers can predict which mechanism is kinetically and thermodynamically favored. frontiersin.org

| Modeling Step | Description | Key Output |

|---|---|---|

| Reactant and Product Optimization | Calculate the lowest energy structures of this compound, the electrophile, and the final products. | Optimized geometries and electronic energies. |

| Transition State Search | Locate the saddle point on the potential energy surface connecting reactants to products. | Transition state geometry and energy. |

| Reaction Path Following | Confirm that the found transition state correctly connects the desired reactants and products. | Intrinsic Reaction Coordinate (IRC) plot. |

| Energy Profile Construction | Plot the relative energies of all species to visualize the reaction pathway. | Reaction energy diagram showing activation and reaction energies. |

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) has become an essential tool for predicting spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govuni-bonn.de The accurate prediction of NMR spectra can aid in structure elucidation, confirm experimental assignments, and provide insight into the electronic environment of the nuclei. mdpi.com

The standard method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov In a typical workflow, the molecular geometry of this compound is first optimized using a chosen DFT functional and basis set. Then, a GIAO-DFT calculation is performed on the optimized structure to compute the absolute magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ¹¹⁹Sn). These absolute shieldings (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula:

δ_calc = σ_ref - σ_calc

The accuracy of the prediction depends heavily on the choice of the DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set. mdpi.comaps.org For heavy atoms like tin, relativistic effects can become significant and may need to be included in the calculations for higher accuracy. uni-bonn.de A strong linear correlation between the calculated and experimental chemical shifts provides confidence in both the structural assignment and the computational methodology. mdpi.com

| Nucleus | Atom Type | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (GIAO-DFT) | Hypothetical Deviation (ppm) |

|---|---|---|---|---|

| ¹H | -CH- (methine) | 1.25 | 1.29 | +0.04 |

| ¹H | -CH₃ (methyl) | 1.38 | 1.41 | +0.03 |

| ¹³C | -CH- (methine) | 19.5 | 19.2 | -0.3 |

| ¹³C | -CH₃ (methyl) | 22.1 | 21.8 | -0.3 |

| ¹¹⁹Sn | Sn | +35.0 | +33.5 | -1.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. ucsf.edu

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The four isopropyl groups attached to the central tin atom can rotate around the Sn-C bonds. This leads to a complex landscape of different spatial arrangements (conformers). MD simulations can explore these different conformations and determine their relative populations and the energy barriers for interconversion.

Intermolecular Interactions: MD can simulate this compound in a solvent, providing a detailed picture of how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces (e.g., van der Waals interactions). This is crucial for understanding solubility and the influence of the solvent on reactivity.

Dynamical Properties: Simulations can be used to calculate properties like diffusion coefficients and radial distribution functions, which describe the structure and dynamics of the compound in a liquid phase.

An MD simulation begins by placing a model of this compound, often within a box of solvent molecules, and assigning initial velocities to all atoms. The system is then allowed to evolve over time, typically for nanoseconds or longer, generating a trajectory that contains the positions and velocities of every atom at each time step. nih.gov Analysis of this trajectory reveals the time-dependent behavior of the molecule. frontiersin.org

Predictive Modeling for Novel this compound Derivatives

Predictive modeling uses statistical techniques and machine learning algorithms to forecast outcomes based on historical and computational data. qlik.cominvestopedia.com In chemistry, this approach can be used to design novel molecules with desired properties, accelerating the discovery process by prescreening candidates before attempting their synthesis. mit.edu

To develop predictive models for new this compound derivatives, one could employ a Quantitative Structure-Property Relationship (QSPR) approach. The process involves:

Creating a Dataset: A library of virtual this compound derivatives is created by systematically modifying its structure (e.g., replacing isopropyl groups with other alkyl or functional groups).

Calculating Descriptors: For each molecule in the library, a set of numerical "descriptors" is calculated using computational chemistry. These descriptors can represent electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), or topological features.

Model Training: A machine learning algorithm (e.g., multiple linear regression, neural networks, or random forests) is trained to find a mathematical relationship between the calculated descriptors and a target property of interest (e.g., reactivity, stability, or boiling point) using a subset of molecules for which this property is known or can be reliably calculated. qlik.com

Prediction: Once the model is trained and validated, it can be used to rapidly predict the target property for new, un-synthesized derivatives based solely on their calculated descriptors.

This predictive capability allows chemists to focus experimental efforts on the most promising candidates, saving significant time and resources. mit.edu For instance, a model could be built to predict the reactivity of various tetraalkyltin compounds in a specific catalytic reaction, guiding the synthesis of a more efficient reagent.

Applications of Tetraisopropyltin in Advanced Materials Science and Engineering

Precursor Role in Chemical Vapor Deposition (CVD) for Functional Thin Filmsamericanelements.com

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, high-performance solid materials, typically thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Tetraisopropyltin, being a volatile organometallic compound, is a suitable precursor for the CVD of tin-containing films. americanelements.com

Transparent conducting oxides (TCOs) are a class of materials that are both optically transparent and electrically conductive, making them essential components in a variety of optoelectronic devices such as solar cells, flat-panel displays, and light-emitting diodes (LEDs). ias.ac.innih.gov Tin oxide (SnO2) is a prominent n-type semiconductor with a wide band gap, high transmittance, and excellent chemical stability, making it a widely used TCO. ias.ac.inimim.pl

This compound has been investigated as a precursor for the deposition of tin oxide films via CVD. psu.edu The process involves the reaction of volatile this compound with an oxygen source at elevated temperatures to form SnO2 films on a substrate. psu.edu This method offers an alternative to the more common spray pyrolysis of stannic chloride, aiming for higher quality films with fewer contaminants. psu.edu The properties of the resulting tin oxide films, such as their electrical conductivity and optical transparency, are crucial for their performance in optoelectronic applications. ias.ac.innih.gov Research has shown that parameters like substrate temperature during deposition significantly influence the structural and electrical properties of the films. ias.ac.in

| Deposition Technique | Precursor | Application | Key Film Properties |

| Chemical Vapor Deposition (CVD) | This compound | Transparent Conducting Oxide films for Optoelectronics | High optical transparency, electrical conductivity |

| Atomic Layer Deposition (ALD) | Tetrakis(dimethylamino)tin | Electron Transport Layer in Perovskite Solar Cells | Uniform thickness, enhanced electron transfer |

This table summarizes the use of tin-based precursors in different deposition techniques for optoelectronic applications.

The development of germanium-tin (GeSn) alloys has garnered significant attention in the semiconductor industry. rsc.org These alloys are promising for near- and mid-infrared applications, including high-efficiency photodetectors and lasers, due to their tunable, direct bandgap. rsc.orgadvancedepi.com The synthesis of high-quality GeSn films is challenging due to the large lattice mismatch between germanium and tin and the low solid solubility of tin in germanium. nih.govencyclopedia.pub

Chemical vapor deposition (CVD) is a leading method for the industrial-scale growth of GeSn alloys. encyclopedia.pubresearchgate.net While various precursors have been explored, the general principle involves the co-deposition of germanium and tin from volatile sources. Though specific use of this compound in large-scale GeSn production is not extensively documented in the provided results, the exploration of various organotin precursors is a key area of research. americanelements.com The goal is to achieve high-quality GeSn layers with controlled tin incorporation and minimal defects. mdpi.comaps.org The growth temperature and the choice of precursors are critical parameters that influence the final material properties. encyclopedia.pubaps.org

| Growth Technique | Precursors | Key Challenges | Resultant Material |

| Chemical Vapor Deposition (CVD) | Germane (GeH4), Tin Tetrachloride (SnCl4) | Lattice mismatch, low Sn solubility | High-quality GeSn alloys |

| Molecular Beam Epitaxy (MBE) | Elemental Ge and Sn | Low-temperature growth, potential for high Sn content | GeSn films with up to 25 at.% Sn |

This table outlines common techniques and challenges in the growth of GeSn alloys.

Role in the Targeted Synthesis of Organotin Polymers and Hybrid Materials

Organotin polymers are macromolecules containing tin atoms in the polymer backbone or as pendant groups. These materials have been explored for a variety of applications, including as biocides, stabilizers for PVC, and in catalysis. mdpi.com The synthesis of organotin polymers can be achieved through various polymerization techniques, including polyaddition and condensation reactions. chimia.ch For instance, organotin polyethers have been synthesized through the interfacial polymerization of organotin dihalides with diols. mdpi.com While direct use of this compound in these specific syntheses is not detailed, the chemistry of organotin hydrides reacting with unsaturated compounds to form polymers highlights a potential pathway where related tin compounds are crucial. chimia.ch

Hybrid materials, which combine organic and inorganic components at the molecular or nanometer scale, offer a way to create new materials with synergistic properties. researchgate.netnih.gov These materials are being developed for a vast range of applications, including optics, electronics, and catalysis. researchgate.net The incorporation of organotin moieties, potentially derived from precursors like this compound, into polymer or inorganic matrices can lead to hybrid materials with unique thermal, mechanical, or catalytic properties.

Catalytic Contributions to Polymerization Processes and Material Modification

Organotin compounds are known to act as catalysts in various chemical reactions, including polymerization processes. americanelements.comgoogle.com For example, certain organotin compounds are used as catalysts in the formation of polyurethanes and in the curing of silicone elastomers. While the specific catalytic activity of this compound is not extensively detailed in the provided search results, its classification as an organometallic compound suggests potential catalytic applications. americanelements.com The search results mention a broad range of organotin compounds, including tetrabutyltin (B32133) and dibutyltin (B87310) derivatives, as having catalytic roles. google.comgoogle.com

Exploration in the Fabrication of Nanostructured Materials

Nanostructured materials, with dimensions in the nanometer range, exhibit unique properties compared to their bulk counterparts. The synthesis of nanoparticles can be achieved through various physical, chemical, and biological methods. rsc.org The "green synthesis" of nanoparticles using plant extracts, which contain compounds that can reduce and stabilize metal ions, is a growing area of research. frontiersin.orgscielo.org.mx

While direct use of this compound in the provided examples of nanoparticle synthesis is not mentioned, organometallic precursors are generally important in the chemical synthesis of metallic and metal oxide nanoparticles. mdpi.com The controlled decomposition of a precursor like this compound could potentially be used to fabricate tin-based nanoparticles with specific sizes and shapes, which could have applications in catalysis or as additives in nanocomposites.

Design and Synthesis of New Functional Materials utilizing this compound as a Building Block

The concept of "building blocks" in chemistry refers to smaller, well-defined molecular units that can be assembled to create larger, more complex structures with specific functions. ossila.comenamine.net this compound, with its central tin atom and four isopropyl groups, can be considered a building block for the synthesis of new functional materials. americanelements.comereztech.com

By chemically modifying the isopropyl groups or by reacting this compound with other molecules, new organotin compounds and materials can be designed. For example, the reaction of tetraalkyltin compounds with acids can lead to the formation of tri- or di-organotin derivatives, which can then be used in further synthetic steps. acs.orgresearchgate.net This approach allows for the creation of a wide array of organotin-based materials, including polymers, hybrid materials, and coordination complexes, with tailored properties for specific applications. nih.govijpbms.com The use of tetrazole aldehydes as building blocks in multicomponent reactions to create complex drug-like molecules showcases a similar synthetic strategy in a different chemical space. nih.gov

Future Perspectives and Emerging Research Avenues in Tetraisopropyltin Studies

Sustainable and Green Chemistry Approaches to Tetraisopropyltin Synthesis

The traditional synthesis of organotin compounds, including this compound, often involves processes that are not environmentally benign. bio-conferences.orgrsc.org Industrial-scale production typically starts with the conversion of metallic tin to tin(IV) chloride (SnCl4), followed by alkylation using organoaluminum or Grignard reagents. lupinepublishers.comuu.nl These methods can require large volumes of solvents and may not be highly selective, leading to mixtures of products. lupinepublishers.comuu.nl

The principles of green chemistry offer a framework for developing more sustainable synthetic routes. ijsetpub.comnumberanalytics.com This involves a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. bio-conferences.orgnumberanalytics.com Key areas of research in the sustainable synthesis of this compound and related organotin compounds include:

Catalytic Routes: The development of catalytic methods is a cornerstone of green chemistry. bio-conferences.orgresearchgate.net Research is ongoing to find non-toxic and efficient catalysts to replace traditional stoichiometric reagents, which would reduce waste and improve atom economy. hhu.de For instance, the use of biocompatible zinc catalysts has shown promise in other areas of polymer chemistry, offering a potential avenue for cleaner organotin synthesis. hhu.de

Alternative Reaction Media: Moving away from hazardous organic solvents is a critical goal. Future research will likely explore the use of safer solvents or even solvent-free reaction conditions.

Renewable Feedstocks: The possibility of using biomass-derived starting materials is an emerging area in sustainable chemistry. numberanalytics.com While direct application to this compound synthesis is still a long-term goal, the broader trend towards renewable feedstocks will undoubtedly influence future synthetic strategies. numberanalytics.com

Direct Synthesis Methods: Efforts to improve the direct reaction of metallic tin with organic halides continue. lupinepublishers.com A commercially successful process for dimethyltin (B1205294) dichloride has been developed, and similar breakthroughs for other alkyltin compounds, including those with isopropyl groups, would represent a significant advancement in sustainability. lupinepublishers.com

Unveiling Novel Reactivity and Transformation Pathways for this compound

The reactivity of organotin compounds is diverse, with the carbon-tin bond serving as a source for both radical and nucleophilic reactions. pageplace.de Future research is poised to uncover new transformations for this compound, expanding its synthetic utility.

Studies on the cleavage of the carbon-tin bond in tetraalkyltins by various reagents have provided fundamental insights into their reactivity. For example, the reaction of this compound with halo acids has been shown to cleave two alkyl groups, forming the corresponding dialkyl diesters. researchgate.net In contrast, mercaptans cleave only one alkyl group. researchgate.net

Future investigations are likely to focus on:

Selective C-Sn Bond Activation: Developing methods for the selective cleavage of a single isopropyl group from the tin center is a key challenge. This would allow for the controlled formation of triisopropyltin derivatives, which are valuable precursors for other functionalized organotin compounds.

Transmetallation Reactions: The exchange of the C-Sn bond for a C-Li bond is a clean method for generating reactive organolithium reagents. pageplace.de Exploring the transmetallation of this compound could provide access to novel isopropyl-containing building blocks for organic synthesis.

Asymmetric Reactions: The development of chiral organotin reagents for asymmetric catalysis is a significant area of research. mit.edu While challenging, designing reactions where this compound or its derivatives can induce stereoselectivity would be a major breakthrough.

Integration of this compound in Advanced Catalytic Cycles for Selective Organic Transformations

Organotin compounds have a long history as catalysts and intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling. sigmaaldrich.com A catalytic cycle is a multistep mechanism where a catalyst is regenerated after each cycle. wikipedia.org The future integration of this compound into advanced catalytic cycles holds promise for developing highly selective organic transformations.

While often seen as a precursor, this compound itself could potentially act as a precatalyst, which is converted into the active catalytic species within the reaction. wikipedia.org Research in this area may explore:

Novel Cross-Coupling Reactions: Expanding the scope of Stille-type couplings using isopropyltin reagents could enable the synthesis of complex molecules with unique steric and electronic properties.

C-H Functionalization: The direct and selective conversion of C-H bonds to C-C, C-N, or C-O bonds is a major goal in modern organic synthesis. sigmaaldrich.com Investigating the potential of this compound-derived catalysts in C-H functionalization reactions is a promising avenue.

Polymerization Catalysis: Organotin compounds are used as catalysts in the production of plastics like PVC and polyurethanes. lupinepublishers.combnt-chemicals.com Future research could focus on developing this compound-based catalysts for the synthesis of novel polymers with tailored properties. The use of non-toxic catalysts is particularly important in the production of biodegradable plastics. hhu.de

Harnessing this compound for Next-Generation Materials with Tailored Properties

Organometallic compounds, including this compound, are valuable precursors for the synthesis of advanced materials through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). atomiclayerdeposition.comamericanelements.com These methods allow for the creation of thin films and nanostructures with precisely controlled properties. atomiclayerdeposition.com

This compound can serve as a precursor for tin-containing materials, such as tin oxide (SnO2), which has applications in:

Transparent Conductive Oxides (TCOs): Tin oxide films are used for coating glass to provide electrical conductivity and thermal stability. lupinepublishers.com Research into using this compound as a precursor for TCOs could lead to improved deposition processes and film properties.

Semiconductors: Tin-based materials are being explored for applications in next-generation electronics. bnt-chemicals.com The controlled decomposition of this compound could be used to fabricate novel semiconductor materials.

Catalyst Supports: The high surface area and stability of materials like zeolites make them excellent catalyst supports. wikipedia.org Investigating the use of this compound to modify or create novel support materials is an area with potential for innovation.

The properties of the final material are highly dependent on the precursor chemistry and the deposition conditions. atomiclayerdeposition.com A deeper understanding of the decomposition pathways of this compound is crucial for designing and fabricating materials with desired functionalities.

Synergistic Advancement of Experimental and Computational Methodologies in this compound Research

The synergy between experimental and computational chemistry is a powerful tool for advancing our understanding of complex chemical systems. rsc.org In the context of this compound research, this collaboration can accelerate discovery and provide insights that are difficult to obtain through experiments alone.

Computational studies can provide a microscopic view of reaction mechanisms and material properties. nih.gov Key areas where computational methods can contribute include:

Reaction Mechanism Elucidation: Theoretical calculations can be used to map out the energy profiles of reactions involving this compound, helping to identify transition states and intermediates. nih.gov This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Predicting Material Properties: Computational modeling can be used to predict the electronic and structural properties of materials derived from this compound. millsian.com This can guide experimental efforts towards the synthesis of materials with specific functionalities.

Understanding Toxicity: Molecular docking and dynamics simulations can be used to investigate the interactions of organotin compounds with biological targets, providing insights into their toxicity mechanisms. nih.gov This knowledge is crucial for designing safer organotin compounds. acs.org

Experimental studies provide the real-world data needed to validate and refine computational models. rsc.org The interplay between theory and experiment creates a feedback loop that drives scientific progress. For example, experimental observations of unexpected reactivity can prompt computational investigations to uncover the underlying mechanism, which in turn can lead to new experimental designs.

The future of this compound research will undoubtedly rely on the continued integration of these two approaches. This synergy will be essential for tackling the challenges of developing sustainable chemical processes, discovering novel reactivity, and designing next-generation materials.

常见问题

Q. What are the established synthesis protocols for tetraisopropyltin, and how can reaction yields be optimized?

this compound is typically synthesized via cleavage reactions of tetraalkyltin compounds with mercaptans or carboxylic acids. For example, reacting this compound with mercaptans (e.g., phenyl mercaptan) in a 1:1 molar ratio under gentle reflux for 1–2 hours yields triisopropyltin mercaptides. Optimization involves adjusting reaction time, temperature, and stoichiometry. In one study, a 22.6% yield of this compound was achieved at 10 mm pressure . To improve yields, consider iterative distillation to remove unreacted precursors and optimize solvent selection (e.g., hexane for extraction).

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : For confirming alkyl group arrangements and purity.

- Distillation under reduced pressure : To isolate products (e.g., boiling point of 103–104°C at 10 mm for this compound) .

- Melting point analysis : For crystalline derivatives like tri-n-propyltin monochloroacetate (m.p. 69–70°C). Ensure consistency in chemical nomenclature and SI units, as emphasized in academic guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS hazard classifications for organotin compounds, including:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed containers under inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cleavage reactions?

Mechanistic studies require:

- Kinetic analysis : Monitor reaction progress under varying temperatures and concentrations.

- Isolation of intermediates : For example, triisopropyltin mercaptides can be characterized via distillation and crystallography .

- Computational modeling : Use DFT calculations to predict transition states and bond cleavage energetics. Contrast experimental data with literature to identify discrepancies, such as variations in boiling points due to pressure differences .

Q. How should researchers address contradictions in reported data (e.g., yield disparities or structural inconsistencies)?

- Replication : Repeat experiments using identical conditions (e.g., 3M NaOH, hexane extraction) to verify reproducibility .

- Statistical analysis : Apply t-tests or ANOVA to assess significance of yield variations.

- Critical literature review : Cross-reference methodologies, such as differences in reflux duration or purification techniques, to identify confounding factors .

Q. What strategies are effective for integrating computational chemistry with experimental studies on this compound?

- Molecular dynamics simulations : Model solvent effects on reaction pathways.

- Spectroscopic predictions : Compare computed NMR/IR spectra with experimental data to validate structures.

- Collaborative frameworks : Combine synthetic data (e.g., Table I yields ) with computational insights to propose reaction optimizations.

Methodological Tables

Q. Table 1. Comparison of Cleavage Reaction Yields for Tetraalkyltin Compounds

| Compound | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Phenyl mercaptan | Reflux, 2 hr | 22.6 | |

| Tetra-n-propyltin | Chloroacetic acid | Reflux, 15 min | 24 |

Q. Table 2. Statistical Methods for Resolving Data Contradictions

| Issue | Method | Application Example |

|---|---|---|

| Yield variability | ANOVA | Compare yields across multiple trial batches |

| Structural ambiguity | XRD vs. NMR | Confirm crystal vs. solution-phase structures |

| Mechanistic conflicts | DFT calculations | Validate proposed reaction pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。